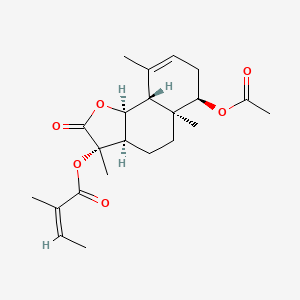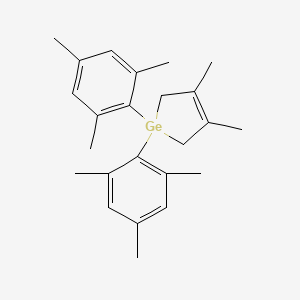
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- is a compound belonging to the class of organogermanium compounds It features a five-membered ring structure with germanium as the heteroatom
準備方法
The synthesis of 1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- typically involves the reaction of germanium tetrachloride with appropriate organic reagents under controlled conditions. One common method includes the use of Grignard reagents or organolithium compounds to introduce the desired substituents onto the germanium atom. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions .
化学反応の分析
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted germoles.
科学的研究の応用
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- has several scientific research applications:
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organogermanium compounds.
Catalysis: The compound is explored for its potential as a catalyst in various organic reactions.
作用機序
The mechanism of action of 1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- involves its interaction with molecular targets through its germanium center. The compound can form coordination complexes with various substrates, facilitating chemical transformations. The pathways involved often include the formation of intermediate species that undergo further reactions to yield the desired products .
類似化合物との比較
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- can be compared with other similar compounds such as:
Siloles: These compounds have silicon as the heteroatom and exhibit similar electronic properties but differ in their reactivity and stability.
Stannoles: Featuring tin as the heteroatom, stannoles are more reactive than germoles and are used in different applications.
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- stands out due to its specific reactivity and potential for forming stable coordination complexes, making it a valuable compound in various research fields.
特性
CAS番号 |
83686-73-1 |
|---|---|
分子式 |
C24H32Ge |
分子量 |
393.1 g/mol |
IUPAC名 |
3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)-2,5-dihydrogermole |
InChI |
InChI=1S/C24H32Ge/c1-15-9-17(3)23(18(4)10-15)25(13-21(7)22(8)14-25)24-19(5)11-16(2)12-20(24)6/h9-12H,13-14H2,1-8H3 |
InChIキー |
QHTOGYDKFYGLJP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C[Ge](C1)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


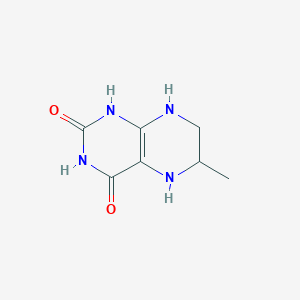
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)
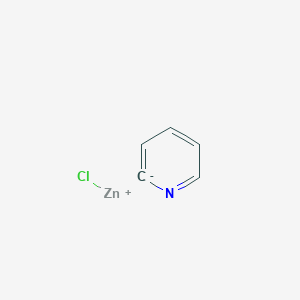

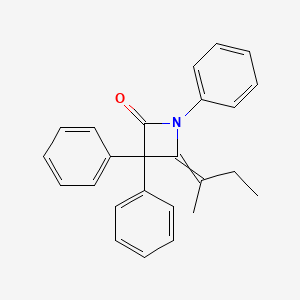
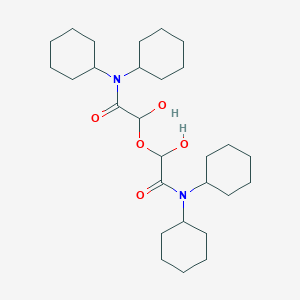

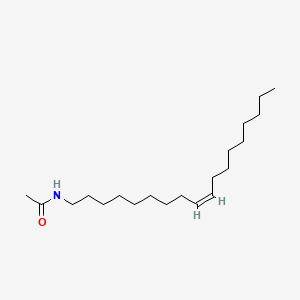
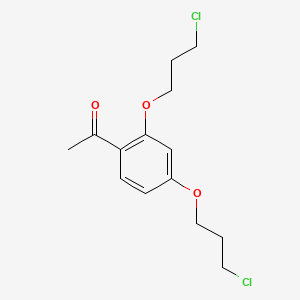

![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
